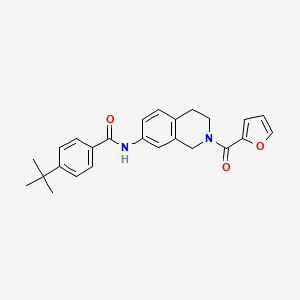
4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a tetrahydroisoquinoline structure, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of the amide group (-CONH-) would likely result in the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring and the amide group. Furan rings can undergo reactions at the 2- and 5-positions, while amides can participate in various reactions such as hydrolysis and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could increase its solubility in non-polar solvents .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Synthesis of Related Compounds : Research has demonstrated the synthesis of compounds related to tetrahydroisoquinolines, highlighting methodologies such as palladium-catalyzed cross-coupling reactions. These methods provide valuable routes to 3,4-disubstituted isoquinolines with various substituents, showcasing the chemical versatility and potential applications of these compounds in further synthetic transformations (Dai & Larock, 2003).
Intramolecular Cyclization : Another study detailed the efficient promotion of intramolecular hydroamidation of ortho-vinyl benzamides, leading to the synthesis of dihydroisoquinolinones and benzylisoindolinones without the need for strong oxidants or metal catalysts. This method is noted for its simplicity, scalability, and tolerance of various functional groups, indicating the potential for diverse chemical applications (Chen et al., 2017).
Potential Therapeutic Applications
Antimalarial Candidate : N-tert-Butyl isoquine, a compound with a similar tert-butyl group, was identified as a potential antimalarial drug. It was selected for development based on its effectiveness against Plasmodium falciparum and rodent malaria parasites, highlighting the relevance of such compounds in drug discovery for tropical diseases (O’Neill et al., 2009).
Antipsychotic Agents : Compounds structurally related to benzamides have been evaluated for their potential as antipsychotic agents, demonstrating promising activity in receptor binding and in vivo assays. This research suggests the possibility of developing new therapeutic agents for psychiatric disorders from benzamide derivatives, including potential applications for compounds with similar structures to 4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (Norman et al., 1996).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-25(2,3)20-9-6-18(7-10-20)23(28)26-21-11-8-17-12-13-27(16-19(17)15-21)24(29)22-5-4-14-30-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWXCVBPDNFMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

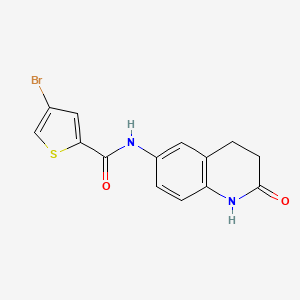
![4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2455867.png)
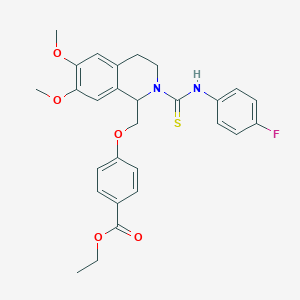
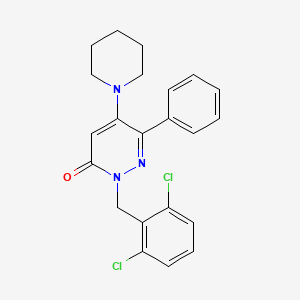
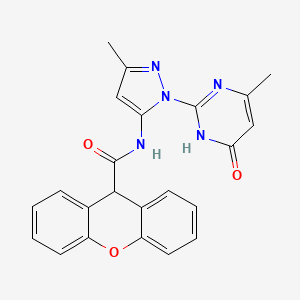
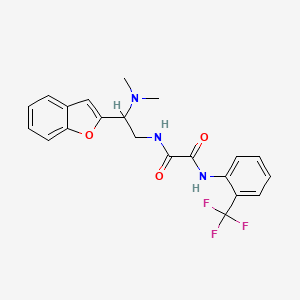
![1-(4-Fluorophenyl)-4-[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2455874.png)
![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2455876.png)
![3-(4-Bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2455877.png)
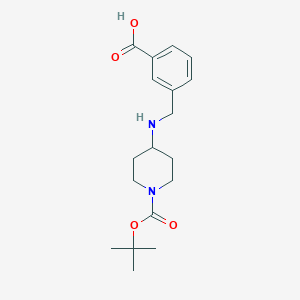
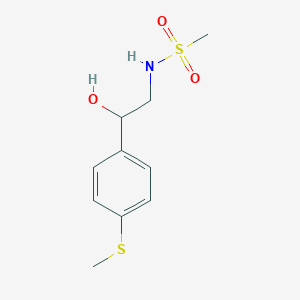
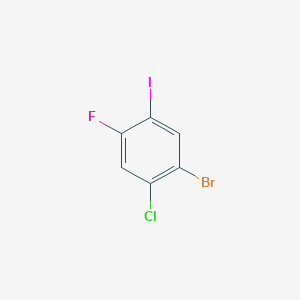
![3,4-difluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2455883.png)
